N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide
Overview
Description
N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide, also known as DCMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMF is a sulfonamide-based compound that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide is not fully understood. However, studies have shown that this compound inhibits the growth of various microorganisms by interfering with their metabolic pathways. It has also been shown to inhibit the activity of certain enzymes, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can cause oxidative stress in cells, leading to cell death. It has also been shown to affect the expression of certain genes, which are involved in the regulation of various cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide in lab experiments is its high potency, which allows for the use of small amounts of the compound. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are various future directions for the study of N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide. One potential direction is the development of new antibiotics based on the structure of this compound. Another potential direction is the study of the environmental impact of this compound, particularly its potential toxicity to non-target organisms. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound can be achieved through various methods, and it has been extensively studied for its potential applications in medicine, agriculture, and environmental science. While the mechanism of action of this compound is not fully understood, it has been shown to have various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations due to its potential toxicity. There are various future directions for the study of this compound, including the development of new antibiotics and the study of its potential environmental impact.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In agriculture, this compound has been used as a pesticide to control various pests. In environmental science, this compound has been studied for its potential application in the removal of heavy metals from contaminated water.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-(2,5-dimethylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S/c1-11-4-5-12(2)16(8-11)19(22(3,20)21)10-13-6-7-14(17)9-15(13)18/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQSOLOQWYUPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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